2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
CAS No.: 436093-44-6
Cat. No.: VC2185307
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436093-44-6 |
|---|---|
| Molecular Formula | C12H13NO4 |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | 2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H13NO4/c1-17-6-5-13-7-8-3-2-4-9(12(15)16)10(8)11(13)14/h2-4H,5-7H2,1H3,(H,15,16) |
| Standard InChI Key | MDJVIOXYXZBTEQ-UHFFFAOYSA-N |
| SMILES | COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O |
| Canonical SMILES | COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O |
Introduction
Chemical Identity and Basic Properties
The compound 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is definitively identified through several chemical identifiers and nomenclature systems. It is registered under the Chemical Abstracts Service (CAS) number 436093-44-6, which serves as its unique identifier in chemical databases worldwide . The compound possesses the molecular formula C₁₂H₁₃NO₄, with a precise molecular weight of 235.24 g/mol . This empirical formula indicates the presence of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms, arranged in a specific structural configuration.
The compound is also known by several synonyms including "2-(2-Methoxyethyl)-3-oxoisoindoline-4-carboxylic acid" and "1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(2-methoxyethyl)-3-oxo-" . These alternative names reflect different naming conventions but refer to the same chemical entity. Additionally, it has been cataloged under various commercial designations such as "TIMTEC-BB SBB011715" by chemical suppliers, facilitating its identification in commercial settings .
In standardized chemical nomenclature systems, the compound is represented by its IUPAC name "2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid," which systematically describes its chemical structure. Further identification parameters include its MDL Number (MFCD03281335) and PubChem Compound identifier (3151921), which enable cross-referencing across chemical databases .
Structural Characteristics and Representation
The molecular structure of 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid features a bicyclic framework with a fused benzene and pyrrolidone ring system, characteristic of the isoindole scaffold. This heterocyclic core contributes significantly to its chemical behavior and potential biological activities. The compound can be precisely represented through various chemical notation systems that encode its structural information.
The Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C12H13NO4/c1-17-6-5-13-7-8-3-2-4-9(12(15)16)10(8)11(13)14/h2-4H,5-7H2,1H3,(H,15,16), which provides a standardized, machine-readable representation of its chemical structure. The corresponding Standard InChIKey, MDJVIOXYXZBTEQ-UHFFFAOYSA-N, serves as a condensed checksum of this structural information, facilitating rapid database searches.
For computational chemistry applications, the compound's structure can be represented using SMILES (Simplified Molecular Input Line Entry System) notation: COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O. This linear string encodes the connectivity and bond types within the molecule. The canonical SMILES representation ensures a unique and consistent representation regardless of how the molecule is drawn.
The structural features of this compound include:
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An isoindole core (bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring)
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A methoxyethyl substituent attached to the nitrogen at position 2
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A carbonyl (oxo) group at position 3
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A carboxylic acid group at position 4 of the benzene portion
These structural elements collectively determine the compound's physical properties, reactivity profile, and potential binding interactions with biological targets.
This comparative analysis highlights how subtle structural modifications to the isoindole scaffold can result in compounds with potentially different biological properties. Such structural diversity is valuable for medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties.
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